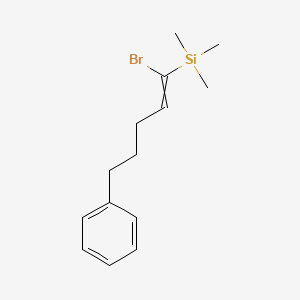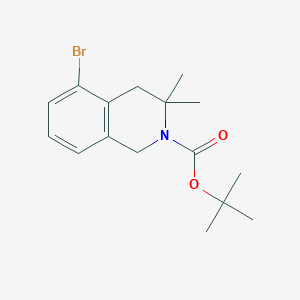
C17H29N3O6S
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C17H29N3O6S is known as Biotin-PEG2-Acid. This compound is a derivative of biotin, a water-soluble B-vitamin, and is often used in biochemical applications due to its ability to bind strongly to avidin and streptavidin proteins. The presence of polyethylene glycol (PEG) in its structure enhances its solubility and stability, making it a valuable tool in various scientific research fields .
準備方法
Synthetic Routes and Reaction Conditions
Biotin-PEG2-Acid can be synthesized through a multi-step process involving the conjugation of biotin with polyethylene glycol. The synthesis typically begins with the activation of biotin, followed by the attachment of PEG through a series of chemical reactions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the conjugation process .
Industrial Production Methods
In an industrial setting, the production of Biotin-PEG2-Acid involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as chromatography to remove any impurities and achieve the desired product quality .
化学反応の分析
Types of Reactions
Biotin-PEG2-Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The PEG moiety allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biotin derivatives with altered functional groups, while substitution reactions can introduce new chemical functionalities to the PEG chain .
科学的研究の応用
Biotin-PEG2-Acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of bioconjugates and as a linker in various chemical reactions.
Biology: The compound is employed in protein labeling and purification due to its strong binding affinity to avidin and streptavidin.
Medicine: It is used in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Biotin-PEG2-Acid is utilized in the development of diagnostic assays and biosensors
作用機序
The mechanism of action of Biotin-PEG2-Acid involves its ability to bind to avidin and streptavidin proteins with high affinity. This binding is facilitated by the biotin moiety, which interacts with the binding sites on these proteins. The PEG chain enhances the solubility and stability of the compound, allowing it to function effectively in various applications .
類似化合物との比較
Similar Compounds
Biotin-PEG3-Acid: Similar to Biotin-PEG2-Acid but with a longer PEG chain, providing increased solubility and flexibility.
Biotin-PEG4-Acid: Another variant with an even longer PEG chain, offering further enhancements in solubility and stability.
Uniqueness
Biotin-PEG2-Acid is unique due to its optimal balance between solubility and stability, making it suitable for a wide range of applications. The specific length of the PEG chain in Biotin-PEG2-Acid provides a balance that is not too short to limit solubility and not too long to cause steric hindrance .
特性
分子式 |
C17H29N3O6S |
|---|---|
分子量 |
403.5 g/mol |
IUPAC名 |
ethyl 1-[4-(4-methylsulfonylpiperazin-1-yl)-4-oxobutanoyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C17H29N3O6S/c1-3-26-17(23)14-6-8-18(9-7-14)15(21)4-5-16(22)19-10-12-20(13-11-19)27(2,24)25/h14H,3-13H2,1-2H3 |
InChIキー |
RZUAQKDRGJMIDH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CCC(=O)N2CCN(CC2)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12636370.png)
![2,6-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine](/img/structure/B12636374.png)





![Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate](/img/structure/B12636396.png)

![6-tert-Butyl-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B12636401.png)

![Ethyl 2-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B12636407.png)

![(3R,4'S)-3'-(4-methoxyphenyl)-4'-(naphthalene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-2-one](/img/structure/B12636419.png)
